molecular formula C161H271N49O41S B12379129 myristoyl-DL-Trp-Lys-DL-Val-Arg-DL-Gln-Arg-DL-Asn-Lys-DL-Lys-Val-DL-Gln-Gln-DL-Gln-Glu-DL-Ser-Gln-Thr-Ala-DL-Leu-Val-DL-Val-Asn-DL-Gln-Arg-DL-Cys-Leu-DL-Phe-Ala-al

myristoyl-DL-Trp-Lys-DL-Val-Arg-DL-Gln-Arg-DL-Asn-Lys-DL-Lys-Val-DL-Gln-Gln-DL-Gln-Glu-DL-Ser-Gln-Thr-Ala-DL-Leu-Val-DL-Val-Asn-DL-Gln-Arg-DL-Cys-Leu-DL-Phe-Ala-al

Cat. No.: B12379129
M. Wt: 3581.2 g/mol
InChI Key: CSIZYOZYIQTQBN-JCEIWUHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Myristoyl-DL-Trp-Lys-DL-Val-Arg-DL-Gln-Arg-DL-Asn-Lys-DL-Lys-Val-DL-Gln-Gln-DL-Gln-Glu-DL-Ser-Gln-Thr-Ala-DL-Leu-Val-DL-Val-Asn-DL-Gln-Arg-DL-Cys-Leu-DL-Phe-Ala-al is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of myristoyl-DL-Trp-Lys-DL-Val-Arg-DL-Gln-Arg-DL-Asn-Lys-DL-Lys-Val-DL-Gln-Gln-DL-Gln-Glu-DL-Ser-Gln-Thr-Ala-DL-Leu-Val-DL-Val-Asn-DL-Gln-Arg-DL-Cys-Leu-DL-Phe-Ala-al typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed using TFA or similar reagents.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers to ensure high throughput and consistency. The process is scaled up by optimizing reaction conditions, using high-purity reagents, and employing rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Myristoyl-DL-Trp-Lys-DL-Val-Arg-DL-Gln-Arg-DL-Asn-Lys-DL-Lys-Val-DL-Gln-Gln-DL-Gln-Glu-DL-Ser-Gln-Thr-Ala-DL-Leu-Val-DL-Val-Asn-DL-Gln-Arg-DL-Cys-Leu-DL-Phe-Ala-al can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT or TCEP.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: DTT or TCEP in aqueous buffers.

    Substitution: Fmoc-protected amino acids and coupling reagents like HBTU.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Free thiol-containing peptides.

    Substitution: Modified peptides with altered sequences.

Scientific Research Applications

Myristoyl-DL-Trp-Lys-DL-Val-Arg-DL-Gln-Arg-DL-Asn-Lys-DL-Lys-Val-DL-Gln-Gln-DL-Gln-Glu-DL-Ser-Gln-Thr-Ala-DL-Leu-Val-DL-Val-Asn-DL-Gln-Arg-DL-Cys-Leu-DL-Phe-Ala-al has diverse applications in scientific research:

    Chemistry: Used

Properties

Molecular Formula

C161H271N49O41S

Molecular Weight

3581.2 g/mol

IUPAC Name

(4S)-4-[[5-amino-2-[[(2S)-5-amino-2-[[5-amino-2-[[(2S)-2-[[6-amino-2-[[(2S)-6-amino-2-[[4-amino-2-[[(2S)-2-[[5-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[3-(1H-indol-3-yl)-2-(tetradecanoylamino)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[1-[[(2S)-1-[[1-[[(2S)-4-amino-1-[[5-amino-1-[[(2S)-5-carbamimidamido-1-[[1-[[(2S)-4-methyl-1-oxo-1-[[1-oxo-1-[[(2S)-1-oxopropan-2-yl]amino]-3-phenylpropan-2-yl]amino]pentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C161H271N49O41S/c1-17-18-19-20-21-22-23-24-25-26-30-52-125(222)185-112(76-93-79-182-95-45-32-31-44-94(93)95)148(241)190-98(48-35-38-69-164)144(237)206-127(85(6)7)154(247)197-101(51-41-72-181-161(177)178)134(227)191-102(53-60-117(165)214)137(230)187-99(49-39-70-179-159(173)174)135(228)202-113(77-123(171)220)149(242)189-96(46-33-36-67-162)133(226)186-97(47-34-37-68-163)143(236)207-128(86(8)9)155(248)198-106(57-64-121(169)218)141(234)193-103(54-61-118(166)215)139(232)192-104(55-62-119(167)216)140(233)194-108(59-66-126(223)224)142(235)204-115(81-212)152(245)196-107(58-65-122(170)219)145(238)210-131(91(16)213)158(251)184-90(15)132(225)199-110(74-84(4)5)151(244)208-130(88(12)13)157(250)209-129(87(10)11)156(249)203-114(78-124(172)221)150(243)195-105(56-63-120(168)217)138(231)188-100(50-40-71-180-160(175)176)136(229)205-116(82-252)153(246)200-109(73-83(2)3)147(240)201-111(146(239)183-89(14)80-211)75-92-42-28-27-29-43-92/h27-29,31-32,42-45,79-80,83-91,96-116,127-131,182,212-213,252H,17-26,30,33-41,46-78,81-82,162-164H2,1-16H3,(H2,165,214)(H2,166,215)(H2,167,216)(H2,168,217)(H2,169,218)(H2,170,219)(H2,171,220)(H2,172,221)(H,183,239)(H,184,251)(H,185,222)(H,186,226)(H,187,230)(H,188,231)(H,189,242)(H,190,241)(H,191,227)(H,192,232)(H,193,234)(H,194,233)(H,195,243)(H,196,245)(H,197,247)(H,198,248)(H,199,225)(H,200,246)(H,201,240)(H,202,228)(H,203,249)(H,204,235)(H,205,229)(H,206,237)(H,207,236)(H,208,244)(H,209,250)(H,210,238)(H,223,224)(H4,173,174,179)(H4,175,176,180)(H4,177,178,181)/t89-,90-,91+,96-,97?,98-,99-,100-,101-,102?,103-,104?,105?,106?,107-,108-,109-,110?,111?,112?,113?,114-,115?,116?,127?,128-,129?,130-,131-/m0/s1

InChI Key

CSIZYOZYIQTQBN-JCEIWUHFSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)NC(C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NC(CCCCN)C(=O)N[C@@H](C(C)C)C(=O)NC(CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NC(CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)NC(CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NC(C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NC(CS)C(=O)N[C@@H](CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)N[C@@H](C)C=O

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.